

Unraveling Irciniastatin A: A Deep Dive into its Structure and Stereochemistry

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Irciniastatin A, a potent cytotoxic marine natural product. We delve into the key experimental data and methodologies that were instrumental in defining its complex architecture.

Initially isolated from the marine sponge Ircinia ramosa, Irciniastatin A, also known as **Psymberin**, garnered significant attention for its potent and selective cancer cell growth inhibition.[1][2][3] The journey to fully characterize its structure was a complex undertaking, culminating in its total synthesis, which ultimately confirmed its absolute stereochemistry and revealed that Irciniastatin A and **Psymberin** are, in fact, the same molecule.[4]

The Architectural Puzzle: Key Structural Features

Irciniastatin A possesses a complex molecular architecture characterized by three key fragments: a highly substituted 2,6-trans-tetrahydropyran core, a dihydroisocoumarin moiety, and a sensitive N,O-aminal linkage.[1] The initial structural hypotheses were formulated based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). However, the relative and absolute stereochemistry of several stereocenters remained ambiguous, necessitating a combination of chemical degradation, derivatization, and ultimately, total synthesis to resolve.[4]

A significant breakthrough in the structural elucidation came from the first total synthesis by De Brabander and colleagues.[1] Their work not only established the absolute configuration of the molecule but also definitively proved the identity of (+)-Irciniastatin A and (+)-**Psymberin**.[1]



Quantitative Spectroscopic Data

The structural assignment of Irciniastatin A was heavily reliant on detailed analysis of its spectroscopic data. Below is a summary of key quantitative data obtained from various spectroscopic techniques.

Technique	Parameter	Observed Value
¹H NMR	Chemical Shift (δ)	See detailed table below
¹³ C NMR	Chemical Shift (δ)	See detailed table below
HRMS (ES+)	m/z [M+Na]+	507.2210 (calculated for C ₂₃ H ₄₀ O ₇ Si ₂ Na: 507.2211)[1]
Optical Rotation	[α]D ²⁰	+11.0 (c 1.3, CHCl³) for a synthetic intermediate[1]

Detailed ¹H and ¹³C NMR Data for a Synthetic Intermediate of (+)-Irciniastatin A:[1]



Position	¹³ C NMR (125 MHz, CDCl ₃) δ	¹ H NMR (500 MHz, CDCl ₃) δ, multiplicity (J in Hz)
1	168.7	-
2	157.7	-
3	119.3	6.97 (s, 1H)
4	154.0	-
5	120.8	-
6	130.5	-
7	102.1	-
8	93.4	5.19 (s, 2H)
9	66.6	3.79-3.71 (m, 4H)
10	52.3	3.85 (s, 3H)
11	46.1	3.64 (d, J = 1.8 Hz, 2H)
12	11.9	2.08 (s, 3H)
13	18.3	0.99-0.91 (m, 4H)
14	18.2	0.99-0.91 (m, 4H)
15	-1.2	0.00 (s, 9H)
16	-1.2	0.00 (s, 9H)
Aldehyde C	198.7	9.62 (dd, J = 1.8, 1.8 Hz, 1H)
OCH₂Ph	93.9	5.24 (s, 2H)
OCH₂Ph	66.6	-

Key Experimental Protocols

The successful elucidation and synthesis of Irciniastatin A involved a series of sophisticated chemical transformations. Below are detailed methodologies for some of the pivotal steps.



Boron-Mediated Aldol Reaction for C15-C17 Stereotriad

This reaction was crucial for establishing the syn-syn relationship of the three contiguous stereocenters in the side chain.[1]

Protocol:

- To a solution of the ketone fragment in a suitable solvent (e.g., diethyl ether) at -78 °C, add dichlorophenylborane and triethylamine.
- Stir the mixture for 30 minutes to generate the Z-boron enolate.
- Add the aldehyde fragment dropwise to the reaction mixture.
- After stirring for a specified time, quench the reaction with a suitable buffer (e.g., phosphate buffer).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting aldol product by flash column chromatography.

Late-Stage Curtius Rearrangement for N,O-Aminal Formation

The acid-sensitive N,O-aminal moiety was installed late in the synthesis using a Curtius rearrangement, a strategy that proceeds with complete retention of configuration.[1][2]

Protocol:

- Activate the carboxylic acid precursor with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an inert solvent (e.g., toluene).
- Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding isocyanate.



- Trap the isocyanate with a suitable alcohol (e.g., 2-(trimethylsilyl)ethanol) to form a Teocprotected amine.
- Subsequent deprotection and cyclization under controlled conditions yield the desired N,Oaminal.

Dess-Martin Periodinane (DMP) Oxidation

This oxidation was employed to convert a secondary alcohol to a ketone, a key step in the synthesis of Irciniastatin B from an Irciniastatin A intermediate.[3]

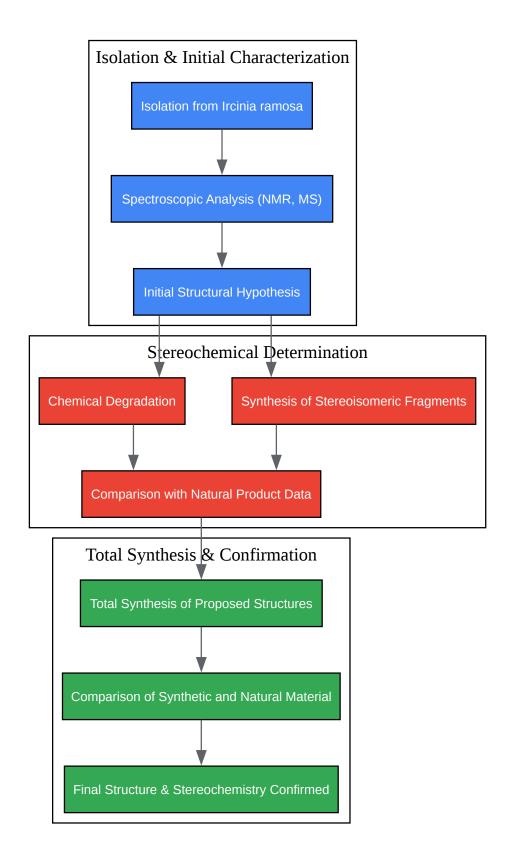
Protocol:

- Dissolve the secondary alcohol in a chlorinated solvent (e.g., dichloromethane).
- Add Dess-Martin periodinane to the solution at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash chromatography.

Logical Workflow of Structure Elucidation

The process of determining the complete structure of Irciniastatin A followed a logical progression from initial isolation to final confirmation through total synthesis.





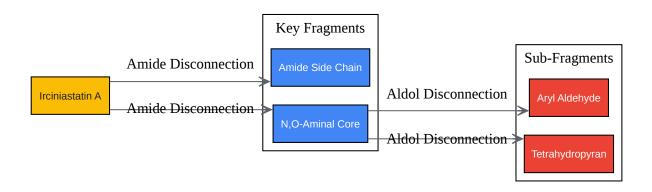
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Caption: Logical workflow for the structure elucidation of Irciniastatin A.



Retrosynthetic Analysis of Irciniastatin A

The total synthesis of Irciniastatin A was a convergent process, involving the preparation of key fragments that were later coupled. A simplified retrosynthetic analysis is depicted below.



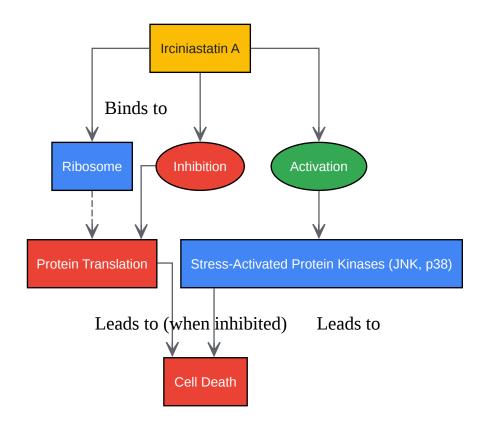
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Caption: Simplified retrosynthetic analysis of Irciniastatin A.

Biological Implications: A Glimpse into its Mechanism of Action

Irciniastatin A's potent cytotoxicity is attributed to its ability to inhibit protein translation.[5] Studies have shown that it binds to the ribosome, thereby halting protein synthesis and inducing cell death.[1][5] Furthermore, it has been observed to activate stress-activated protein kinases such as JNK and p38.[3]





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Caption: Proposed mechanism of action for Irciniastatin A.

The successful elucidation of Irciniastatin A's structure and stereochemistry stands as a testament to the power of modern synthetic and analytical techniques. This detailed understanding of its molecular architecture is crucial for ongoing efforts to develop analogs with improved therapeutic profiles for potential use in oncology.

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